molecular formula C18H18F3NO6S2 B2371643 Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate CAS No. 886498-92-6

Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate

Cat. No.: B2371643
CAS No.: 886498-92-6
M. Wt: 465.46
InChI Key: POPFGNVOJHASPT-UHFFFAOYSA-N
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Description

Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate is a complex organic compound. Structurally, it includes a sulfonamide group and methoxy substituents, making it chemically interesting and potentially useful in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate typically involves multi-step synthetic routes:

  • Starting with the basic phenyl ring, methoxylation of the phenyl group occurs through reactions with methanol in the presence of an acid catalyst.

  • Sulfamoylation with [4-(trifluoromethylsulfanyl)phenyl] group is achieved using reagents like trifluoromethanesulfenyl chloride.

  • The final step involves esterification to introduce the methyl acetate group, utilizing reagents like methanol and acetic anhydride.

Industrial Production Methods

In industrial settings, production might be scaled up using continuous flow reactors to improve yield and efficiency. Catalysts such as palladium on carbon (Pd/C) could be employed to facilitate methoxylation and sulfamoylation reactions under controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: It can undergo oxidation to form higher oxidation state compounds, especially affecting the methoxy groups.

  • Reduction: The sulfonamide group can be reduced to form corresponding amines.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, targeting the aromatic rings.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

  • Substitution: Halogenation using reagents like chlorine or bromine, and nucleophilic substitution with bases like sodium hydroxide (NaOH).

Major Products

  • Oxidation: Formation of quinones and other oxidized derivatives.

  • Reduction: Amines and other reduced forms of the sulfonamide group.

  • Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

This compound finds applications across various fields:

  • Chemistry: Used as a reagent in organic synthesis to introduce complex substituents into aromatic compounds.

  • Biology: It can be used in the synthesis of biologically active molecules, potentially as enzyme inhibitors or pharmaceuticals.

  • Medicine: Its structural complexity may make it a candidate for drug development, especially in designing molecules with specific biological activities.

  • Industry: It could be employed in materials science for creating advanced polymers or coatings.

Mechanism of Action

Molecular Targets and Pathways

The sulfonamide and methoxy groups play a crucial role in its biological activity. It may act by inhibiting certain enzymes or interacting with receptors. The trifluoromethylsulfanyl group adds to its lipophilicity, affecting membrane permeability and enhancing binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4,5-dimethoxy-2-[[4-(methylsulfanyl)phenyl]sulfamoyl]phenyl]acetate

  • Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate

Highlighting its Uniqueness

Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate stands out due to the trifluoromethylsulfanyl group, which imparts unique electronic and steric properties. This makes it more lipophilic and potentially more biologically active than its counterparts.

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Properties

IUPAC Name

methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO6S2/c1-26-14-8-11(9-17(23)28-3)16(10-15(14)27-2)30(24,25)22-12-4-6-13(7-5-12)29-18(19,20)21/h4-8,10,22H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPFGNVOJHASPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)SC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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